3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione
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Overview
Description
“3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” typically involves the following steps:
Formation of Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.
Introduction of Substituents: The 2,4-dimethylphenyl group can be introduced via nucleophilic substitution reactions, while the 4-fluorobenzylidene group can be added through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, thiazolidinedione derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medically, compounds in this class have been investigated for their potential use in treating conditions such as diabetes, cancer, and inflammation.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
“3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiazolidinedione derivatives.
Properties
Molecular Formula |
C19H17FN2O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5E)-3-[(2,4-dimethylanilino)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-3-8-16(13(2)9-12)21-11-22-18(23)17(25-19(22)24)10-14-4-6-15(20)7-5-14/h3-10,21H,11H2,1-2H3/b17-10+ |
InChI Key |
BBQAFKLGZDBDMH-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O)C |
Origin of Product |
United States |
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